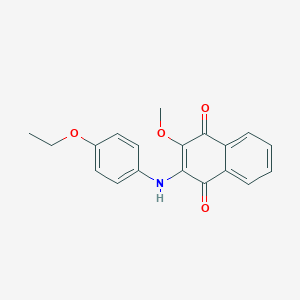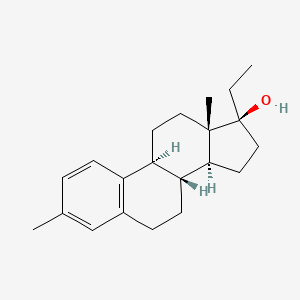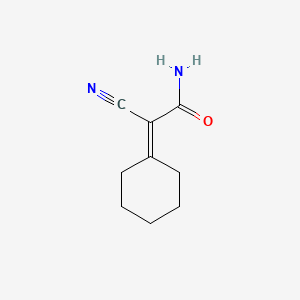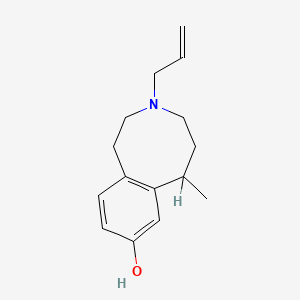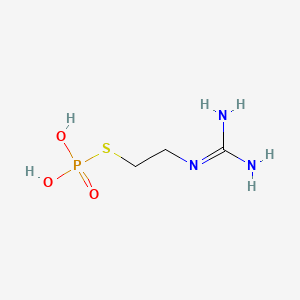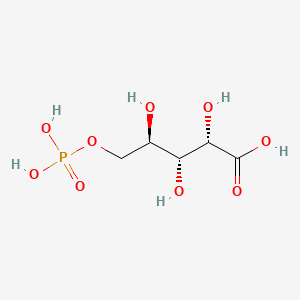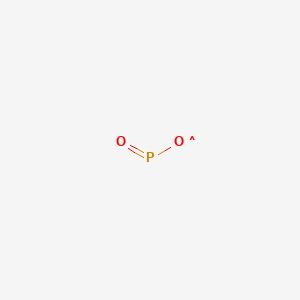
phosphorus(IV) oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorus dioxide is a phosphorus oxide and an inorganic radical.
Applications De Recherche Scientifique
1. 2D Semiconductor Applications
Black phosphorus (BP), a two-dimensional semiconductor with a tunable direct bandgap and high carrier mobility, finds applications in batteries, solar cells, photocatalysis, plasmonics, and optoelectronics. Interestingly, despite its sensitivity to ambient conditions, BP's interaction with oxygen slows down charge recombination, a surprising effect since charges are typically lost on defects. This property of BP, due to its unique interaction with oxygen and water, supports its use in energy and electronics applications (Zhang, Vasenko, Zhao, & Prezhdo, 2019).
2. Ambient Stability Challenges
The poor ambient stability of BP, particularly its oxidation process, presents challenges for its application in electronic, optical, and energy storage fields. Studies reveal that oxidation of BP initially occurs through nonbridging oxide species, which later convert to bridging oxide species, leading to the decomposition of BP. This understanding of BP’s surface chemistry is crucial for advancing its application in various technologies (van Druenen et al., 2019).
3. Electrochemical Energy Storage
Phosphorus compounds like metal phosphides and phosphates exhibit excellent performance in electrochemical energy storage. They compare favorably with transition metal oxides/hydroxides in supercapacitor applications, offering advantages in electrical and ion conductivity and device stability. This makes them promising for new classes of electrode materials in supercapacitors (Li, Elshahawy, Guan, & Wang, 2017).
4. Biomedical Applications
BP, due to its unique properties and biocompatibility, is increasingly used in biomedicine. Its applications include photothermal therapy, photodynamic therapy, drug delivery, bioimaging, biosensing, and theranostics. Strategies to overcome challenges related to BP's surface instability due to chemical degradation are critical for its application in biomedicine (Luo, Fan, Zhou, Zhang, & Mei, 2019).
5. Photocatalytic and Optoelectronic Applications
The unique characteristics of black phosphorus, such as its layered structure and semiconductor properties, make it suitable for photocatalytic and optoelectronic applications. Its ability to be reduced to a single atomic layer, known as phosphorene, allows for diverse applications in optical and electronic devices (Liu, Du, Deng, & Ye, 2014).
Propriétés
Numéro CAS |
12164-97-5 |
|---|---|
Nom du produit |
phosphorus(IV) oxide |
Formule moléculaire |
O2P |
Poids moléculaire |
62.973 g/mol |
InChI |
InChI=1S/O2P/c1-3-2 |
Clé InChI |
CJDZTJNITSFKRE-UHFFFAOYSA-N |
SMILES |
O=P[O] |
SMILES canonique |
O=P[O] |
Autres numéros CAS |
12164-97-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Difluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1196983.png)
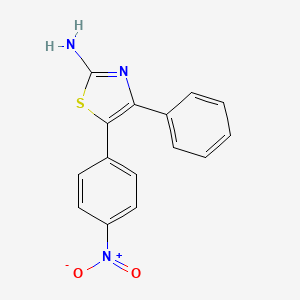
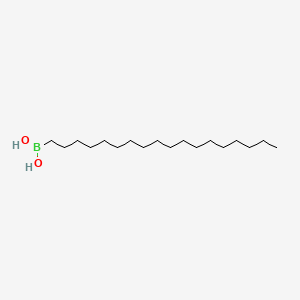
![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)
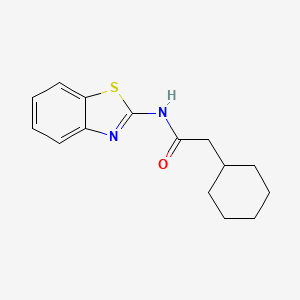
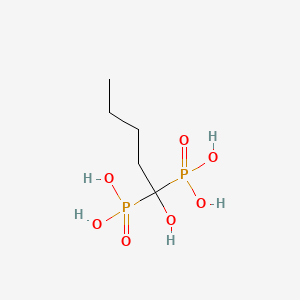
![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)
